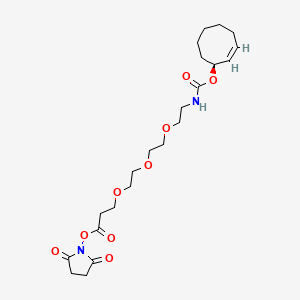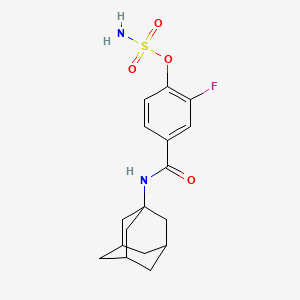
Adam-20-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adam-20-S is a potent inhibitor of glucosinolate sulfatase, exhibiting an IC50 value of 9.04 micrograms per milliliter. This compound disrupts glucosinolate metabolism, enhancing the production of toxic isothiocyanates in Plutella xylostella .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adam-20-S involves the reaction of adamantane derivatives with sulfamate groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Adam-20-S undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Scientific Research Applications
Adam-20-S has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on glucosinolate metabolism and its potential as a tool for investigating metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting glucosinolate sulfatase-related pathways.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Adam-20-S exerts its effects by inhibiting glucosinolate sulfatase, an enzyme involved in the metabolism of glucosinolates. By disrupting this metabolic pathway, this compound enhances the production of toxic isothiocyanates, which can have various biological effects. The molecular targets and pathways involved include the inhibition of glucosinolate sulfatase and the subsequent accumulation of isothiocyanates .
Comparison with Similar Compounds
Similar Compounds
Adam-10-S: Another potent inhibitor of glucosinolate sulfatase with similar properties.
Adam-15-S: Exhibits similar inhibitory effects but with different potency and selectivity.
Adam-25-S: A related compound with distinct chemical properties and applications
Uniqueness of Adam-20-S
This compound stands out due to its high potency as a glucosinolate sulfatase inhibitor and its ability to enhance the production of toxic isothiocyanates. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21FN2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-(1-adamantylcarbamoyl)-2-fluorophenyl] sulfamate |
InChI |
InChI=1S/C17H21FN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |
InChI Key |
KMGCHRZYUHAAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


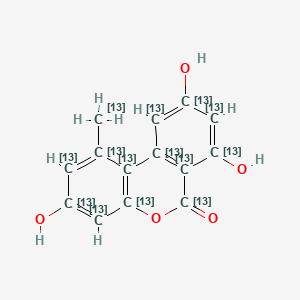

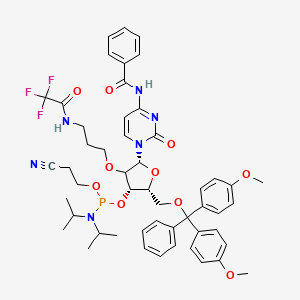
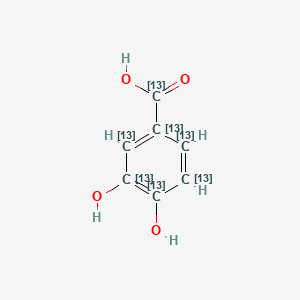
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
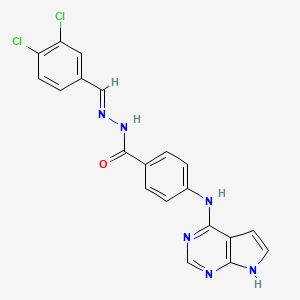


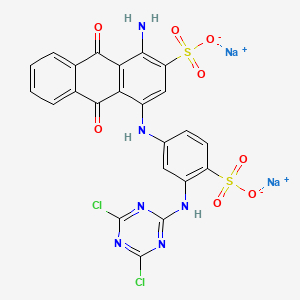
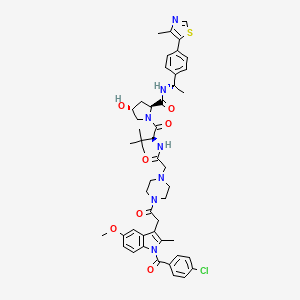

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
